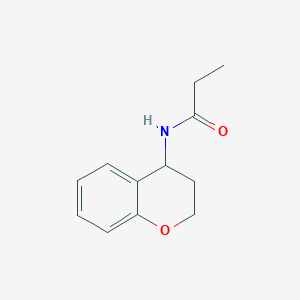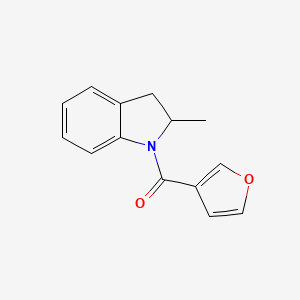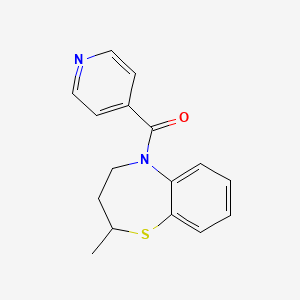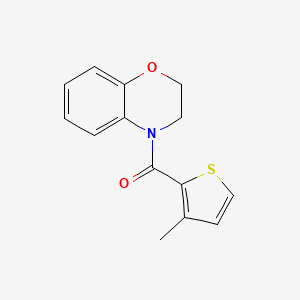![molecular formula C17H16N4O B7495482 N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B7495482.png)
N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-3-carboxamide, commonly known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine is a nucleoside that plays a crucial role in regulating various physiological processes, such as neurotransmission, cardiac function, and immune response. Adenosine receptors are classified into four subtypes, namely A1, A2A, A2B, and A3, which are expressed in different tissues and have distinct functions. Among these subtypes, the A1 receptor is widely distributed in the brain, heart, and kidney, and is involved in the regulation of sleep, pain, and blood pressure. DPCPX has been extensively studied as a pharmacological tool to investigate the role of the A1 receptor in various physiological and pathological conditions.
作用機序
DPCPX acts as a competitive antagonist of the adenosine A1 receptor, which means that it binds to the receptor and blocks the binding of adenosine. The A1 receptor is a G protein-coupled receptor that is coupled to the inhibitory G protein (Gi), which inhibits the activity of adenylate cyclase and reduces the production of cyclic AMP (cAMP). Adenosine binding to the A1 receptor activates this inhibitory pathway and reduces the activity of the downstream signaling pathways that are regulated by cAMP. By blocking the adenosine binding, DPCPX prevents the activation of this inhibitory pathway and enhances the activity of the downstream signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of DPCPX depend on the specific tissues and signaling pathways that are regulated by the adenosine A1 receptor. In general, DPCPX can enhance the activity of the downstream signaling pathways that are regulated by cAMP, such as the protein kinase A (PKA) pathway, the phospholipase C (PLC) pathway, and the mitogen-activated protein kinase (MAPK) pathway. DPCPX can also modulate the activity of ion channels, such as the inwardly rectifying potassium (Kir) channels and the L-type calcium channels, which are regulated by the A1 receptor in different tissues.
実験室実験の利点と制限
DPCPX has several advantages as a pharmacological tool for studying the adenosine A1 receptor. Firstly, DPCPX is a highly selective antagonist of the A1 receptor, which means that it does not interact with other adenosine receptor subtypes or other receptors. This high selectivity allows researchers to specifically block the A1 receptor and investigate its downstream signaling pathways. Secondly, DPCPX has a well-established synthesis method and can be easily obtained in high purity. This availability allows for consistent and reproducible experiments. However, there are also some limitations of using DPCPX in lab experiments. Firstly, DPCPX has a relatively low potency compared to other A1 receptor antagonists, which means that higher concentrations may be required to achieve the desired pharmacological effects. Secondly, DPCPX has a relatively short half-life in vivo, which means that frequent dosing may be required to maintain the pharmacological effects.
将来の方向性
There are several future directions for the research on DPCPX and the adenosine A1 receptor. Firstly, the role of the A1 receptor in various diseases, such as cancer, inflammation, and neurodegeneration, is still poorly understood, and further studies are needed to investigate the potential therapeutic applications of targeting this receptor. Secondly, the development of more potent and selective A1 receptor antagonists may enhance the pharmacological effects of blocking this receptor and improve the therapeutic potential. Thirdly, the identification of novel downstream signaling pathways that are regulated by the A1 receptor may provide new insights into the physiological and pathological functions of this receptor. Overall, the research on DPCPX and the adenosine A1 receptor has the potential to advance our understanding of the complex signaling networks that regulate various physiological processes and provide new avenues for drug discovery and development.
合成法
The synthesis of DPCPX involves several steps, starting from the reaction of 3-chloropyridine with 2-amino-3,5-dimethylpyrazole to form 3-(2-amino-3,5-dimethylpyrazol-1-yl)pyridine. This intermediate is then reacted with 2-bromoacetophenone to yield N-(2-bromoacetyl)-3-(2-amino-3,5-dimethylpyrazol-1-yl)pyridine. The final step involves the reaction of this intermediate with ethyl isocyanate to form DPCPX. The overall yield of this synthesis is around 20%, and the purity of the final product can be achieved by recrystallization.
科学的研究の応用
DPCPX has been widely used as a pharmacological tool to investigate the role of the adenosine A1 receptor in various physiological and pathological conditions. By selectively blocking the A1 receptor, DPCPX can modulate the downstream signaling pathways and physiological responses that are regulated by this receptor. For example, DPCPX has been used to study the role of the A1 receptor in regulating sleep-wake cycles, pain perception, and cardiovascular function. In addition, DPCPX has been used to investigate the potential therapeutic applications of targeting the A1 receptor in various diseases, such as ischemia-reperfusion injury, diabetes, and neurodegenerative disorders.
特性
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-10-13(2)21(20-12)16-8-4-3-7-15(16)19-17(22)14-6-5-9-18-11-14/h3-11H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVYXJBRYBEJBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2NC(=O)C3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[(4-bromophenyl)sulfonylamino]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B7495433.png)
![2-[[4-Ethyl-5-(2-phenylquinolin-4-yl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7495434.png)
![propan-2-yl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B7495438.png)


![N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7495451.png)
![2,2-dimethyl-N-[2-[2-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethylamino]-2-oxoethyl]propanamide](/img/structure/B7495458.png)
![n-Isopropyl-2h-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B7495467.png)
![2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole](/img/structure/B7495471.png)

![[1-(2,5-Dichloroanilino)-1-oxopropan-2-yl] 1-ethylbenzotriazole-5-carboxylate](/img/structure/B7495488.png)
